

# nourseothricin sulfate chemical structure and properties

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## Compound of Interest

Compound Name: Nourseothricin sulfate

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## Nourseothricin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nourseothricin sulfate** is a broad-spectrum antibiotic belonging to the streptothricin class. It is a mixture of related compounds, primarily streptothricins D and F, and to a lesser extent, C and E.[1][2][3] Produced by *Streptomyces noursei*, it exhibits potent activity against a wide range of organisms, including gram-positive and gram-negative bacteria, yeast, filamentous fungi, protozoa, and plant cells.[1][2][4] Its primary mechanism of action is the inhibition of protein biosynthesis, leading to miscoding and ultimately cell death.[3][4][5] Due to its efficacy, **nourseothricin sulfate** is widely utilized as a dominant selectable marker in molecular biology for the selection and maintenance of genetically modified organisms.[1][2]

### Chemical Structure and Properties

Nourseothricin is not a single compound but a mixture of streptothricins. The core structure of streptothricins consists of a carbamoylated D-gulosamine sugar, a streptolidine lactam, and a  $\beta$ -lysine homopolymer chain.[2][5] The different forms of streptothricin (C, D, E, and F) are distinguished by the number of  $\beta$ -lysine residues in this chain.[6] The sulfate salt form enhances its stability and solubility in aqueous solutions.

The predominant components of commercially available **nourseothricin sulfate** are streptothricin F (containing one  $\beta$ -lysine residue) and streptothricin D (containing three  $\beta$ -lysine residues).[6]

Representative Chemical Structures:

- Streptothricin F:  $C_{19}H_{34}N_8O_8$ , Molar Mass:  $502.529 \text{ g}\cdot\text{mol}^{-1}$ [4]
- Streptothricin D:  $C_{31}H_{58}N_{12}O_{10}$ , Molar Mass:  $758.86 \text{ g/mol}$  [3][7]

A summary of the key chemical and physical properties of **nourseothricin sulfate** is provided in the table below.

## Physicochemical and Biological Properties of Nourseothricin Sulfate

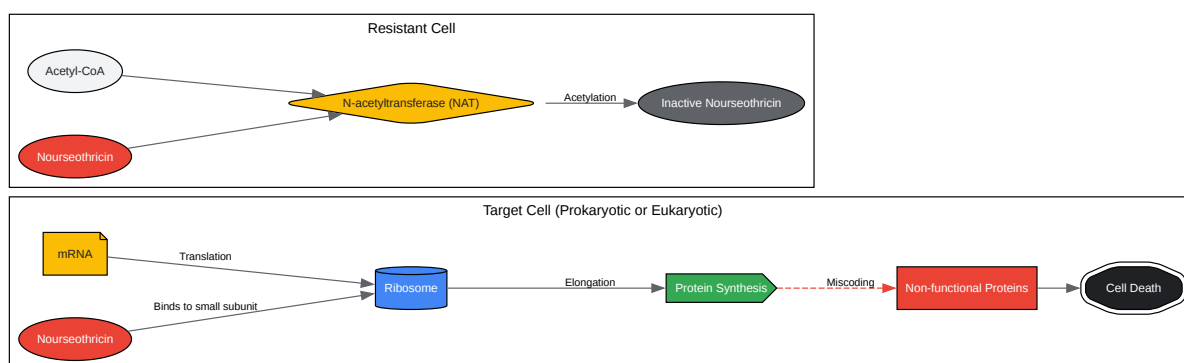
Property	Value
Synonyms	Streptothricin sulfate, clonNAT[7][8]
CAS Number	96736-11-7[1][7]
Molecular Formula	Mixture, predominantly C <sub>19</sub> H <sub>34</sub> N <sub>8</sub> O <sub>8</sub> (Streptothricin F) and C <sub>31</sub> H <sub>58</sub> N <sub>12</sub> O <sub>10</sub> (Streptothricin D) with H <sub>2</sub> SO <sub>4</sub> [3][7]
Molecular Weight	1359.47 g/mol (as a representative mixture)[1][7][9]
Appearance	White to light brown or pale yellow solid/powder[10][11]
Solubility	Highly soluble in water (~1 g/mL); soluble in PBS (pH 7.2) at 10 mg/mL[4][8]
Storage and Stability	Store desiccated at 2-8°C.[10] Aqueous stock solutions are stable for up to 2 years at 4°C.[4] Solutions are generally recommended to be prepared fresh.[1]
Purity	Typically ≥85% (HPLC)[10][11]
Biological Source	Streptomyces noursei[10][11]

## Mechanism of Action and Resistance

**Nourseothricin sulfate** exerts its antimicrobial effect by targeting the ribosome, the cellular machinery responsible for protein synthesis. It binds to the 30S ribosomal subunit in prokaryotes and the small ribosomal subunit in eukaryotes, inducing misreading of the mRNA template.[5][6][12] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins and ultimately leading to cell death.[2]

The primary mechanism of resistance to nourseothricin is enzymatic inactivation by nourseothricin N-acetyltransferase (NAT).[4] This enzyme, encoded by the *sat* or *nat* genes, catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine

residue of nourseothricin.[4][9] This modification prevents the antibiotic from binding to the ribosome, rendering it inactive.[6][9]



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Mechanism of Nourseothricin Action and Resistance.

## Experimental Protocols

### Yeast Transformation and Selection with Nourseothricin

This protocol outlines a general procedure for the transformation of *Saccharomyces cerevisiae* and selection of transformants using nourseothricin.

Materials:

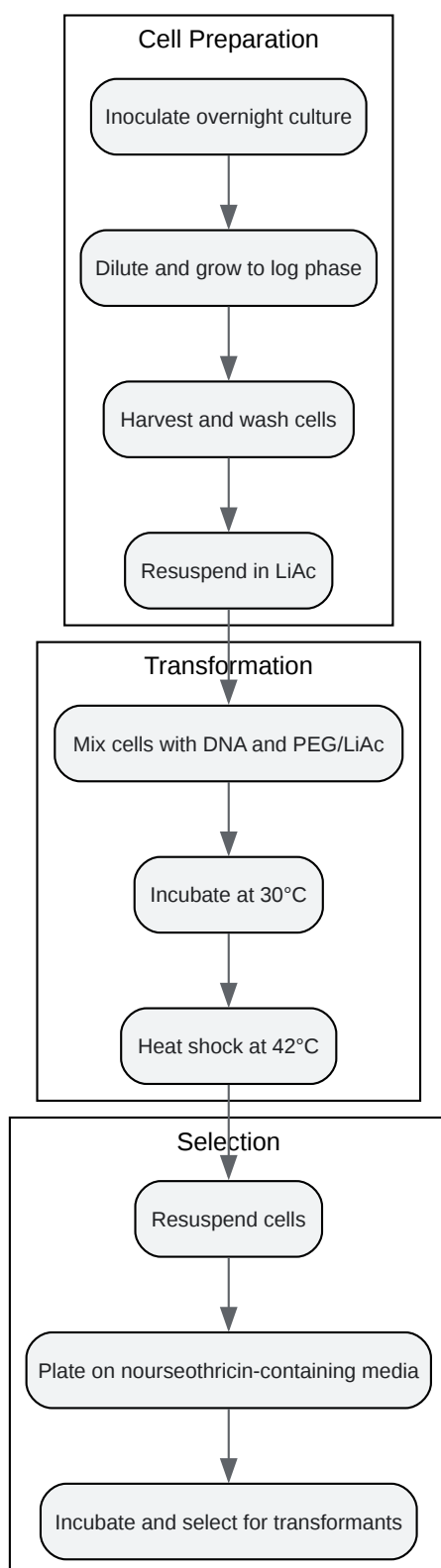
- Yeast strain to be transformed
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

- **Nourseothricin sulfate** stock solution (e.g., 100 mg/mL in sterile water)
- Transforming DNA (plasmid containing the nat resistance gene)
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- PEG/LiAc solution (40% PEG 3350, 100 mM Lithium Acetate)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- YPD agar plates containing nourseothricin (final concentration of 100-200 µg/mL)

Procedure:

- **Prepare Yeast Culture:** Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
- **Dilute and Grow:** Dilute the overnight culture into 50 mL of fresh YPD to an OD<sub>600</sub> of ~0.2 and grow to an OD<sub>600</sub> of 0.8-1.0 (log phase).
- **Harvest and Wash Cells:** Centrifuge the culture to pellet the cells. Wash the cells once with sterile water and once with sterile 100 mM LiAc.
- **Resuspend Cells:** Resuspend the cell pellet in a small volume of 100 mM LiAc.
- **Transformation:**
  - In a microfuge tube, mix the yeast cell suspension with the transforming DNA and carrier DNA.
  - Add the PEG/LiAc solution and mix thoroughly by vortexing.
  - Incubate at 30°C for 30 minutes.
- **Heat Shock:** Heat shock the cell suspension at 42°C for 15-20 minutes.
- **Recovery:** Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in sterile water or TE buffer.

- Plating and Selection: Spread the cell suspension onto YPD agar plates containing the appropriate concentration of nourseothricin.
- Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.



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Yeast Transformation and Selection Workflow.

## Conclusion

**Nourseothricin sulfate** is a valuable tool in molecular biology and a subject of renewed interest in drug development due to its broad-spectrum activity. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and a practical experimental protocol for its use as a selectable marker. The provided data and diagrams serve as a foundational resource for researchers and scientists working with this potent antibiotic.

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